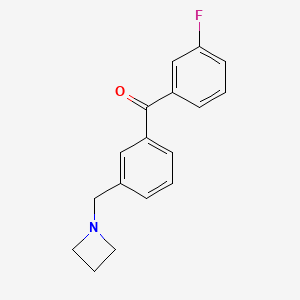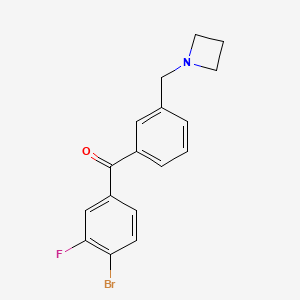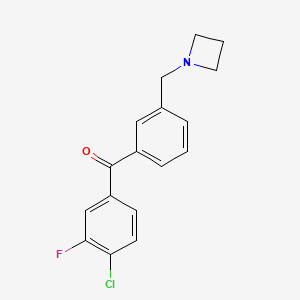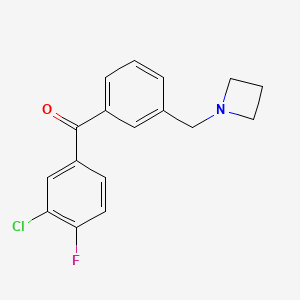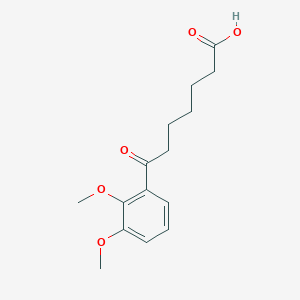
7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2,3-Dimethoxyphenyl)acetic acid” has a molecular formula of C10H12O4 and a molecular weight of 196.20 .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Molecular Structure Analysis
The molecular structure of “(2,3-Dimethoxyphenyl)acetic acid” has a molecular formula of C10H12O4, an average mass of 196.200 Da, and a monoisotopic mass of 196.073563 Da .
Chemical Reactions Analysis
The synthesis of novel benzamide compounds involved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Physical And Chemical Properties Analysis
The compound “2,3-Dimethoxyphenylboronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Activities
Compounds derived from 2,3-dimethoxybenzoic acid, which is structurally similar to 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid, have been synthesized and shown to possess significant antioxidant and antibacterial properties . These compounds can scavenge free radicals and chelate metals, making them potential candidates for treating oxidative stress-related diseases and bacterial infections.
Medical Applications
While direct information on 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid in medicine is limited, related compounds have been used in drug discovery and development due to their bioactive properties . The compound’s structure suggests it could be useful in synthesizing new pharmacologically active molecules.
Industrial Applications
Dimethoxyphenyl compounds are utilized in various industrial sectors, including plastics, rubber, and paper industries . Their structural properties can enhance the durability and functionality of materials used in these industries.
Agricultural Applications
In agriculture, similar dimethoxyphenyl compounds are explored for their role as plant metabolites and their potential use in developing new agrochemicals . They may contribute to plant growth regulation or protection against pests.
Environmental Science Applications
The environmental applications of such compounds are being researched, particularly in the context of their interactions with other environmental chemicals and potential use in bioremediation processes .
Material Science Applications
In material science, dimethoxyphenyl derivatives are investigated for their ability to form complexes with metals, which could lead to the development of new materials with unique electrical, optical, or mechanical properties .
Biochemistry Research
These compounds are also significant in biochemistry, where they can be used to study enzyme reactions, receptor-ligand interactions, and the synthesis of biomolecules .
Synthesis of Novel Benzamide Compounds
Research has been conducted on novel benzamide compounds starting from 2,3-dimethoxybenzoic acid, indicating potential applications of 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid in the synthesis of new benzamide derivatives with various biological activities .
Safety and Hazards
Propiedades
IUPAC Name |
7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-13-9-6-7-11(15(13)20-2)12(16)8-4-3-5-10-14(17)18/h6-7,9H,3-5,8,10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBDJZCVPBBRNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645463 |
Source


|
| Record name | 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
898792-33-1 |
Source


|
| Record name | 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
